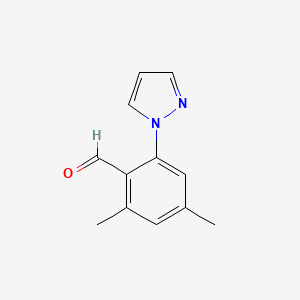

2,4-Dimetil-6-(1H-pirazol-1-IL)benzaldehído

Descripción general

Descripción

2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

Los derivados de pirazol han sido conocidos por sus diversos efectos farmacológicos, incluyendo potentes actividades antileishmaniales y antimalariales. Se han utilizado en estudios de simulación molecular para justificar potentes actividades in vitro contra objetivos específicos .

Síntesis Orgánica

Los compuestos con un núcleo de pirazol se han asociado con varios fármacos aplicables a diferentes estados de enfermedad, como antihipertensivos, antihistamínicos, anticancerígenos, antiinflamatorios, inhibidores de la úlcera gástrica y enfermedades cardiovasculares .

Ciencia de Materiales

Los andamios de pirazol se han utilizado en la síntesis de nuevos heterociclos y han mostrado una actividad significativa contra diversas cepas bacterianas como E. coli, S. aureus y B. subtillis .

Catálisis

Algunos compuestos que contienen pirazol se han utilizado como catalizadores ácidos híbridos orgánico-inorgánicos en procesos de síntesis sin disolventes .

Descubrimiento de Fármacos

El andamio de pirazol es una característica común en varios fármacos comercializados utilizados para tratar afecciones como infecciones fúngicas, hipertensión, diabetes y cáncer de mama .

Estudios Antimicrobianos

Ciertos derivados de pirazol han mostrado una actividad antimicrobiana significativa contra diversas cepas bacterianas, lo que indica su posible uso en el desarrollo de nuevos agentes antimicrobianos .

Actividad Biológica

2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde is a compound that has garnered attention in recent years due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde typically involves the reaction of 2,4-dimethylbenzaldehyde with pyrazole derivatives under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Antitumor Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antitumor properties. Specifically, studies have shown that 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro assays revealed that this compound could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. In studies comparing its efficacy against standard antibiotics, 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde showed significant activity against:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

- Fungal Strains : Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these organisms were found to be comparable or superior to those of standard antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory activity. Research suggests that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models .

The biological activities of 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde are attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde:

- Breast Cancer Study : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of intrinsic pathways .

- Antibacterial Evaluation : In a comparative study with standard antibiotics, 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde showed lower MIC values against E. coli and S. aureus, indicating its potential as a novel antimicrobial agent .

Propiedades

IUPAC Name |

2,4-dimethyl-6-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-6-10(2)11(8-15)12(7-9)14-5-3-4-13-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMYFVVVQGGVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2C=CC=N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650852 | |

| Record name | 2,4-Dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-86-9 | |

| Record name | 2,4-Dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.